3-(4-Fluorophenyl)-4'-thiomethylpropiophenone 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone
Brand Name: Vulcanchem
CAS No.: 898768-11-1
VCID: VC2302090
InChI: InChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
SMILES: CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
Molecular Formula: C16H15FOS
Molecular Weight: 274.4 g/mol

3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

CAS No.: 898768-11-1

Cat. No.: VC2302090

Molecular Formula: C16H15FOS

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-4'-thiomethylpropiophenone - 898768-11-1

Specification

CAS No. 898768-11-1
Molecular Formula C16H15FOS
Molecular Weight 274.4 g/mol
IUPAC Name 3-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Standard InChI Key SRJNJOKWVWGGKL-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
Canonical SMILES CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

3-(4-Fluorophenyl)-4'-thiomethylpropiophenone, also known as 1-[4-(methylthio)phenyl]-3-(4-fluorophenyl)propan-1-one, is a synthetic organic compound with the molecular formula C₁₆H₁₅FOS and a molecular weight of 274.35 g/mol . The compound is characterized by its unique structural arrangement featuring a ketone linkage between two aromatic rings with specific functional group substitutions.

Structural Components and Configuration

The structural architecture of this compound consists of three main components:

  • A 4-fluorophenyl group (aromatic ring with fluorine at para position)

  • A propanone linker (-CH₂-CH₂-CO-)

  • A 4-thiomethylphenyl group (aromatic ring with methylthio substituent at para position)

This arrangement creates a molecule with both hydrophobic and polar regions, contributing to its distinctive physicochemical profile. The presence of both a fluorine atom and a thiomethyl group on separate aromatic rings creates an interesting electronic distribution across the molecule.

Chemical Identifiers

The compound is cataloged with the following identifiers:

Identifier TypeValue
CAS Number898768-11-1
InChI KeySRJNJOKWVWGGKL-UHFFFAOYSA-N
Molecular FormulaC₁₆H₁₅FOS
MDLMFCD03843569
Purity (Commercial)97%

Table 1: Chemical identifiers for 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Physicochemical Properties

The physicochemical properties of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone contribute to its potential applications in various fields. Understanding these properties is essential for evaluating its suitability for specific research or industrial applications.

Physical Properties

The compound exhibits the following physical properties:

PropertyValueMethod
Molecular Weight274.35 g/molCalculated
Physical StateSolidObserved
Density1.18±0.1 g/cm³Predicted
Boiling Point424.1±35.0 °CPredicted
Melting PointNot reported-

Table 2: Physical properties of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Chemical Reactivity

Based on its structure, 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone is expected to exhibit the following chemical behaviors:

  • The ketone group provides a site for nucleophilic addition reactions

  • The thiomethyl group can undergo oxidation to sulfoxide or sulfone

  • The fluorine substituent enhances metabolic stability in biological systems

  • The propanone linker presents potential for reduction to an alcohol

The presence of both fluorine and sulfur atoms in the molecule creates an electron-deficient aromatic ring (fluorophenyl) and an electron-rich aromatic ring (thiomethylphenyl), potentially influencing its intermolecular interactions and reactivity profile.

Structural Analogues and Related Compounds

Key Structural Analogues

Several analogues of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone have been identified and studied, differing in the position of substituents or the nature of functional groups. Notable structural analogues include:

CompoundCAS NumberStructural Difference
3-(3-Fluorophenyl)-4'-thiomethylpropiophenone898789-00-9Fluorine at meta position
4'-Fluoro-3-(4-thiomethylphenyl)propiophenone898781-18-5Reversed position of F and SCH₃
3-(4-Fluorophenyl)-2'-thiomethylpropiophenone898768-08-6Thiomethyl at ortho position
3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone898768-58-6CF₃ instead of SCH₃

Table 3: Structural analogues of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Comparative Analysis with Related Compounds

Fluorinated aromatic compounds have gained significant interest in drug discovery and development due to their enhanced metabolic stability, lipophilicity, and binding affinity to target proteins . The presence of the fluorine atom in 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone potentially contributes to its metabolic stability and membrane permeability, properties that are crucial for potential pharmacological applications.

When compared to similar compounds like (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone derivative), 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone lacks the α,β-unsaturated system but contains a thiomethyl group that could contribute to different biological activities .

ParameterRecommended Condition
Reaction Temperature60-80°C
SolventTetrahydrofuran or N,N-dimethylformamide
Reaction Time12-24 hours
PurificationColumn chromatography (silica gel)
Expected Yield75-85%

Table 4: Recommended laboratory scale production parameters (based on similar compounds)

ParameterInformation
PackagingAmber glass bottle
Storage RecommendationsStore in a cool, dry place
Safety ClassificationNonhazardous for shipping
Handling PrecautionsUse in well-ventilated area; avoid direct contact

Table 5: Packaging and safety information for commercial products

Structure-Activity Relationship Analysis

Comparison with Known Bioactive Compounds

Several commercially successful drugs contain fluorophenyl moieties, including:

  • Fluoxetine (antidepressant)

  • Fluvastatin (cholesterol-lowering agent, specifically contains a 4-fluorophenyl group)

  • Flubendazole (anthelmintic medication, contains a fluorophenyl group)

The presence of both a fluorophenyl group and a thiomethyl group in 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone suggests potential for biological activity similar to these established pharmaceuticals.

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